Thallium sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thallium sulfide is a chemical compound composed of thallium and sulfur. It is known for its black crystalline appearance and has been utilized in various scientific and industrial applications. This compound is particularly notable for its use in early photo-electric detectors and its unique structural properties .

Preparation Methods

Thallium sulfide can be synthesized through several methods:

Hydrothermal Reaction: This involves reacting thallium acetate with thioglycolic acid under hydrothermal conditions.

Elemental Reaction: This compound can be prepared by directly reacting thallium with sulfur at elevated temperatures.

Precipitation Method: This method involves precipitating this compound from a solution of thallium (I) sulfate or nitrate using hydrogen sulfide.

Chemical Reactions Analysis

Thallium sulfide undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form thallium oxide.

Reduction: It can be reduced back to elemental thallium under specific conditions.

Substitution: This compound reacts with acids to produce hydrogen sulfide and a thallium salt.

Common reagents used in these reactions include hydrogen sulfide, sulfur dioxide, and various acids. The major products formed from these reactions are thallium salts and hydrogen sulfide .

Scientific Research Applications

Thallium sulfide has a wide range of scientific research applications:

Photo-catalysis: This compound nanostructures have been studied for their photocatalytic properties, particularly in the degradation of organic dyes under UV light irradiation.

Thermoelectric Materials: This compound monolayers exhibit excellent thermoelectric properties, making them suitable for medium-temperature applications.

Infrared Detection: Historically, this compound was used in the development of long-wave infrared detectors.

Mechanism of Action

The mechanism by which thallium sulfide exerts its effects is primarily related to its electronic and structural properties. In photocatalysis, this compound absorbs UV light, generating electron-hole pairs that facilitate the degradation of organic pollutants . In thermoelectric applications, the unique bonding and scattering processes within the this compound structure contribute to its high thermoelectric performance .

Comparison with Similar Compounds

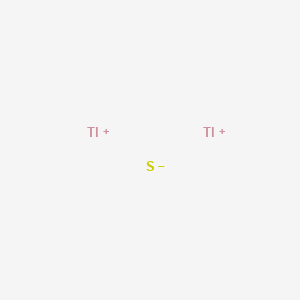

Thallium sulfide can be compared with other thallium compounds such as thallium (I) sulfide (Tl2S) and thallium (III) sulfide (Tl2S3):

Thallium (I) Sulfide (Tl2S): This compound is used in photo-electric detectors and has a different crystal structure compared to thallium (III) sulfide.

Thallium (III) Sulfide (Tl2S3): Known for its thermoelectric properties, it is distinct from thallium (I) sulfide in terms of its oxidation state and applications.

This compound’s uniqueness lies in its combination of photocatalytic and thermoelectric properties, making it a versatile material for various scientific and industrial applications.

Properties

CAS No. |

12039-17-7 |

|---|---|

Molecular Formula |

S3Tl2 |

Molecular Weight |

504.9616 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.